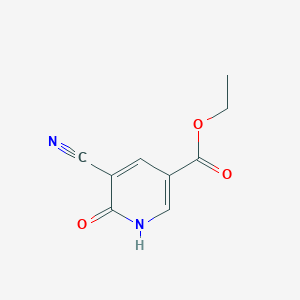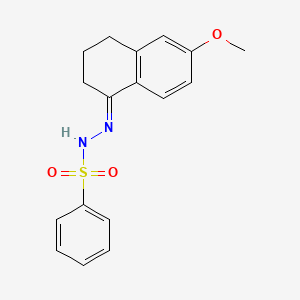![molecular formula C7H7N3 B1315228 1-Methyl-1H-imidazo[4,5-b]pyridine CAS No. 39998-52-2](/img/structure/B1315228.png)
1-Methyl-1H-imidazo[4,5-b]pyridine
Overview
Description
1-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines, which are key components of nucleic acids. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
1-Methyl-1H-imidazo[4,5-b]pyridine is a novel compound that has been synthesized for potential medical applications It’s known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . For instance, some derivatives have shown promising results in the treatment of migraines and cancer .
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells . They can activate certain proteins through the process of phosphorylation .
Biochemical Pathways
It’s known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways . For instance, they can activate proteins like IKK-ɛ and TBK1, which in turn activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
It’s known that the application of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to have a wide range of biological activities, including potential therapeutic significance .
Action Environment
It’s known that the synthesis of imidazo[4,5-b]pyridine derivatives can be influenced by various factors, including the choice of starting compounds and reaction conditions .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been found to interact with several enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound binds to the active sites of these enzymes, either inhibiting or activating their functions. For instance, this compound has been shown to inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting potential anti-cancer properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, it inhibits the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions. These effects are particularly evident in in vitro studies using cancer cell lines, where continuous treatment with the compound results in reduced cell viability and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activities. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins. Threshold effects have also been noted, where a certain dosage is required to achieve significant biological activity without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism is crucial for its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body. Additionally, transporters such as organic anion-transporting polypeptides (OATPs) play a role in the cellular uptake of this compound. These interactions influence the compound’s localization and accumulation in specific tissues, affecting its overall pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence the compound’s localization by directing it to specific cellular compartments. For example, phosphorylation of this compound can enhance its binding to nuclear proteins, thereby affecting gene expression and other nuclear functions .
Preparation Methods
The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the efficient construction of the imidazo[4,5-b]pyridine core. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the imidazo[4,5-b]pyridine ring into partially saturated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions are often derivatives with enhanced biological activity or improved pharmacokinetic properties.
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to mimic purine structures.
Industry: The compound is used in the development of agrochemicals and materials science applications.
Comparison with Similar Compounds
1-Methyl-1H-imidazo[4,5-b]pyridine is often compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms, leading to different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in optoelectronic devices and as luminescent materials.
Imidazo[1,2-a]pyridine: Widely used in medicinal chemistry for the development of drugs like zolpidem and alpidem.
The uniqueness of this compound lies in its ability to serve as a versatile scaffold for drug development, offering a balance of chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-5-9-7-6(10)3-2-4-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHZROBTVNDYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486213 | |
| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39998-52-2 | |
| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39998-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-Methyl-1H-imidazo[4,5-b]pyridine?
A: this compound is a heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers have investigated its reactivity and utilized it as a building block for synthesizing various derivatives.
Q2: What are some of the synthetic applications of this compound?
A: Researchers have explored the reactivity of this compound, particularly its 2-cyanomethyl derivative (2-Cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine). This derivative has been reacted with various reagents like isothiocyanates, nitroso compounds, acid chlorides, and thioglycolic acid to synthesize new imidazo[4,5-b]pyridine derivatives and pyrrolo[2′,1′:2,3]imidazo[4,5-b]pyridine ring systems. These reactions highlight the versatility of this compound as a scaffold for generating diverse chemical libraries.
Q3: Has this compound shown any potential for biological activity?
A: Derivatives of this compound, particularly those synthesized from 2-Cyanomethyl-1-methyl-1H-imidazo[4,5-b]pyridine and from the oxidation of 2-Hydroxymethyl-1-methyl-1H-imidazo[4,5-b]pyridine, have undergone in vitro testing for tuberculostatic activity. This suggests that this chemical scaffold could hold promise for developing novel therapeutics.
Q4: Are there any structure-activity relationship (SAR) studies available for this compound derivatives?
A: While the provided abstracts don't delve into specific SAR studies, the synthesis of various derivatives with modifications at the 2-position of the this compound core suggests an interest in understanding how structural changes influence biological activity. Further research focusing on systematic modifications and their impact on potency and selectivity would be valuable.
Q5: Has this compound been utilized in any other research areas?
A: Beyond potential therapeutic applications, this compound derivatives have been explored as components of polymethine dyes, showcasing their potential in material science. Additionally, a radiolabeled derivative, 2-((4-(2-[11C]methoxy-4-(trifluoromethyl)phenyl)piperidin-1-yl)methyl)-1-methyl-1H-imidazo[4,5-b]pyridine ([11C]mG2P001), has been developed and investigated as a PET imaging agent for studying the metabotropic glutamate receptor 2 (mGluR2). This highlights the potential for utilizing this compound derivatives as tools in neuroscience research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)









![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)



